

T-448 Free Base: A Comparative Guide to a Novel LSD1 Inhibitor

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Compound of Interest		
Compound Name:	T-448 free base	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **T-448 free base**, a potent and selective lysine-specific demethylase 1 (LSD1) inhibitor, with other notable LSD1 inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of **T-448 free base** for research and drug development purposes.

Introduction to LSD1 and Its Inhibition

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation.[1] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[2] The dysregulation of LSD1 is implicated in various cancers, making it a significant therapeutic target.[3] LSD1 inhibitors can be broadly categorized into two main classes: irreversible (covalent) and reversible inhibitors.[4]

T-448 is a specific, orally active, and irreversible inhibitor of LSD1.[5][6] A key distinguishing feature of T-448 is its minimal impact on the LSD1-GFI1B complex, a critical regulator of hematopoietic differentiation.[4][7] Disruption of this complex by some other LSD1 inhibitors is associated with hematological toxicities such as thrombocytopenia.[7][8] T-448's mechanism of action involves the generation of a compact formyl-FAD adduct, which contributes to its superior hematological safety profile observed in preclinical studies.[4][5]



Comparative Efficacy and Potency

The following tables summarize the in vitro potency of **T-448 free base** in comparison to other well-characterized LSD1 inhibitors.

Table 1: In Vitro Potency of LSD1 Inhibitors

Inhibitor	Туре	LSD1 IC50 (nM)	Reference(s)
T-448	Irreversible	22	[5][6]
Tranylcypromine	Irreversible	~20,700	[9][10]
ORY-1001 (ladademstat)	Irreversible	< 20	[9][10]
GSK2879552	Irreversible	24	[9]
INCB059872	Irreversible	-	[9]
SP-2509 (Seclidemstat)	Reversible	13	[10]

Note: IC50 values can vary depending on the specific assay conditions.

Selectivity Profile

A critical aspect of LSD1 inhibitor development is selectivity over other flavin-dependent amine oxidases, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), to minimize off-target effects.

Table 2: Selectivity Profile of LSD1 Inhibitors



Inhibitor	LSD1 IC50 (nM)	MAO-A Inhibition	MAO-B Inhibition	Selectivity for LSD1 over MAO- A/B	Reference(s
T-448	22	>4,500-fold vs. LSD1	>4,500-fold vs. LSD1	High	[4]
Tranylcyprom ine	~20,700	IC50 ~2.3 μM	IC50 ~0.95 μΜ	Non-selective	[9]
ORY-1001	< 20	-	-	High	[11]
GSK2879552	24	-	-	High	[11]

In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the in vivo efficacy of various LSD1 inhibitors in different cancer types. T-448 has been shown to increase H3K4 methylation in the brain and has been investigated for its potential in treating central nervous system disorders.[4] [5] In cancer models, LSD1 inhibitors have been shown to reduce tumor growth and improve survival.[2][12]

Table 3: Overview of In Vivo Studies of LSD1 Inhibitors

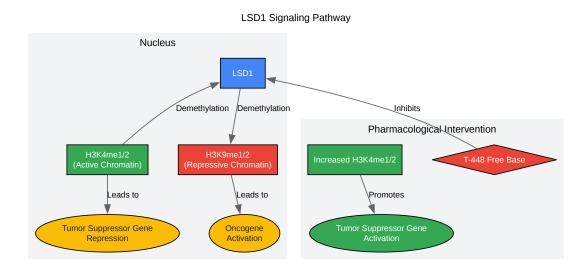


Inhibitor	Cancer Model	Key Efficacy Readouts	Reference(s)
IMG-7289 (Bomedemstat)	Myeloproliferative Neoplasms (MPN)	Normalized blood cell counts, reduced spleen volume, reduced bone marrow fibrosis, improved survival	[1]
Unnamed 1H- pyrrolo[2,3-c]pyridin derivative	Acute Myeloid Leukemia (AML)	Tumor growth inhibition	[1]
JBI-097 (dual LSD1/HDAC6 inhibitor)	Various tumor models	Inhibition of tumor growth	[12]

Signaling Pathway and Experimental Workflow

The inhibition of LSD1 leads to an increase in histone methylation, which in turn alters gene expression. This can reactivate tumor suppressor genes and inhibit oncogenic pathways.



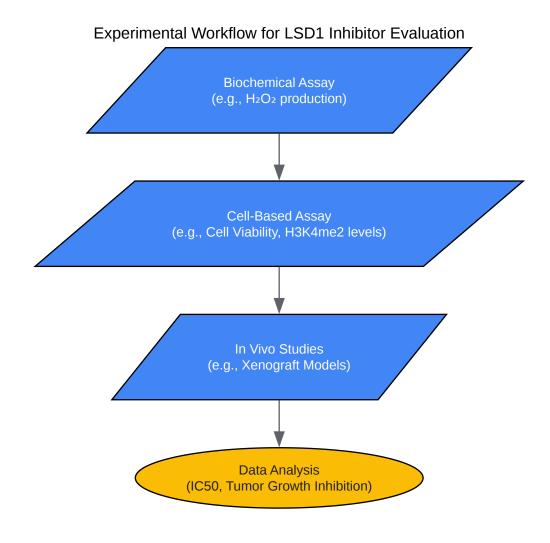


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Caption: LSD1 removes methyl groups from histone H3, influencing gene expression. T-448 inhibits LSD1, leading to the reactivation of tumor suppressor genes.

A typical workflow for evaluating LSD1 inhibitors involves a series of in vitro and in vivo experiments.





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Caption: A generalized workflow for the preclinical evaluation of LSD1 inhibitors.

Experimental Protocols LSD1 Enzyme Inhibition Assay (H₂O₂ Production-Based Fluorescence Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[13]



· Materials:

- Recombinant human LSD1 enzyme
- H3K4me2 peptide substrate
- Horseradish peroxidase (HRP)
- Fluorescent probe (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Test compounds (e.g., T-448 free base) and control inhibitors
- 384-well black microplates

Procedure:

- Prepare serial dilutions of the test compounds.
- Add the LSD1 enzyme to the wells of the microplate containing the test compounds and pre-incubate.
- Initiate the reaction by adding the H3K4me2 peptide substrate.
- Simultaneously, add HRP and the fluorescent probe to the reaction mixture.
- Incubate at a controlled temperature (e.g., 37°C).
- Measure the fluorescence intensity over time using a microplate reader.
- Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.[13]

Cell Viability Assay

This assay assesses the effect of LSD1 inhibitors on the proliferation of cancer cell lines.

Materials:



- Cancer cell line (e.g., MV4-11 for AML)
- Cell culture medium
- Test compounds
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

- Seed cells in 96-well plates and allow them to adhere overnight.
- Treat cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
- Add the cell viability reagent to each well.
- Measure luminescence or absorbance according to the reagent manufacturer's protocol.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of LSD1 inhibitors in a living organism.

Procedure:

- Implant human cancer cells (e.g., MGC-803 gastric cancer cells) subcutaneously into immunocompromised mice.[3]
- Once tumors reach a palpable size, randomize the mice into treatment and control groups.
- Administer the test compound (e.g., orally) at a specified dose and schedule.
- Measure tumor volume and body weight regularly.



- At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.

Conclusion

T-448 free base is a potent and highly selective irreversible inhibitor of LSD1. Its unique mechanism of action, which minimizes disruption of the LSD1-GFI1B complex, translates to a favorable hematological safety profile in preclinical models. This key characteristic, combined with its potent enzymatic inhibition, positions T-448 as a valuable tool for further research into the therapeutic potential of LSD1 inhibition in various diseases, including cancer and neurological disorders. The experimental protocols and comparative data provided in this guide offer a framework for the evaluation of T-448 and other LSD1 inhibitors in a research and drug development context.

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